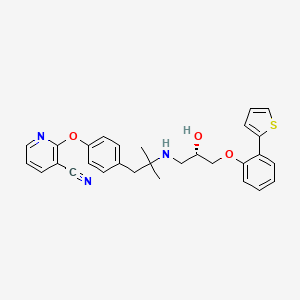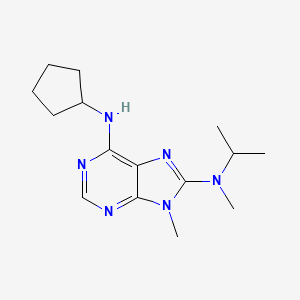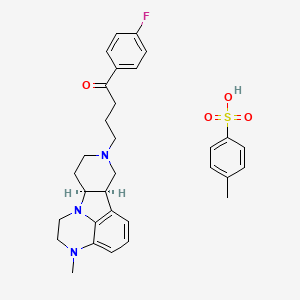
N-((3S,5S)-1-((E)-3-(3,4-dimethoxyphenyl)acryloyl)-5-(hydroxycarbamoyl)pyrrolidin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY52 is an inhibitor of matrix metalloproteinase-2. It acts by suppressing tumor invasion and metastasis.
Scientific Research Applications
1. Synthesis and Characterization
A study by Arrué et al. (2017) presents the synthesis of new compounds, including those related to the specified chemical structure, for potential pharmacological properties such as antibacterial and antifungal activities. These compounds were synthesized using curcuminoid derivatives and diazonium salts, and characterized through various spectroscopic methods, highlighting their potential for diverse applications in medicinal chemistry (Arrué et al., 2017).
2. Biochemical Properties
A research by Rini et al. (1990) investigated nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds. The study provides insights into the biochemical properties and individual variation of NNMT, which is relevant for understanding how derivatives of nicotinamide, such as the mentioned compound, are metabolized in the human body (Rini et al., 1990).
3. Antibacterial Activity
Oroujzadeh et al. (2017) synthesized new derivatives of carbacylamidophosphates containing nicotinamide, including compounds structurally related to the specified molecule. Their study explored the antibacterial activities of these compounds, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential applications in the development of new antibacterial agents (Oroujzadeh et al., 2017).
4. Corrosion Inhibition
Chakravarthy et al. (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. The study suggests that derivatives similar to the mentioned compound can act as effective corrosion inhibitors, which is a significant application in industrial chemistry (Chakravarthy et al., 2014).
5. Herbicidal Activity
Yu et al. (2021) synthesized novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, structurally related to the specified compound. Their study demonstrated excellent herbicidal activity, suggesting that similar nicotinamide derivatives could be developed as effective herbicides (Yu et al., 2021).
properties
CAS RN |
769970-91-4 |
|---|---|
Product Name |
N-((3S,5S)-1-((E)-3-(3,4-dimethoxyphenyl)acryloyl)-5-(hydroxycarbamoyl)pyrrolidin-3-yl)nicotinamide |
Molecular Formula |
C22H24N4O6 |
Molecular Weight |
440.45 |
IUPAC Name |
N-[(3S,5S)-1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-(hydroxycarbamoyl)pyrrolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O6/c1-31-18-7-5-14(10-19(18)32-2)6-8-20(27)26-13-16(11-17(26)22(29)25-30)24-21(28)15-4-3-9-23-12-15/h3-10,12,16-17,30H,11,13H2,1-2H3,(H,24,28)(H,25,29)/b8-6+/t16-,17-/m0/s1 |
InChI Key |
AKOSAZUQCGCWJD-IWDGFTLQSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(CC2C(=O)NO)NC(=O)C3=CN=CC=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY52; LY-52; LY 52; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)






